N-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

Chemical Identity Quality Control Procurement Specification

N-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide (CAS 887899-08-3) is a synthetic small molecule belonging to the benzodioxolylpyrimidine-dione chemotype, a class recognized for targeting receptor tyrosine kinases such as EphB4. The compound integrates a benzodioxole moiety at the carboxamide position and a 4-fluorophenyl group at the N3 position of the pyrimidine-2,4-dione core, yielding a molecular formula of C18H12FN3O5 and a molecular weight of 369.31 g/mol.

Molecular Formula C18H12FN3O5
Molecular Weight 369.308
CAS No. 887899-08-3
Cat. No. B2774607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
CAS887899-08-3
Molecular FormulaC18H12FN3O5
Molecular Weight369.308
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)C3=CNC(=O)N(C3=O)C4=CC=C(C=C4)F
InChIInChI=1S/C18H12FN3O5/c19-10-1-4-12(5-2-10)22-17(24)13(8-20-18(22)25)16(23)21-11-3-6-14-15(7-11)27-9-26-14/h1-8H,9H2,(H,20,25)(H,21,23)
InChIKeyXPELFYPLNOZVRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide: Procurement-Grade Structural and Physicochemical Profile for Targeted Kinase Inhibitor Research


N-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide (CAS 887899-08-3) is a synthetic small molecule belonging to the benzodioxolylpyrimidine-dione chemotype, a class recognized for targeting receptor tyrosine kinases such as EphB4 [1]. The compound integrates a benzodioxole moiety at the carboxamide position and a 4-fluorophenyl group at the N3 position of the pyrimidine-2,4-dione core, yielding a molecular formula of C18H12FN3O5 and a molecular weight of 369.31 g/mol [2]. This specific substitution pattern creates a hydrogen-bond-capable scaffold suitable for ATP-binding pocket engagement, positioning it as a candidate for kinase inhibitor lead optimization and radiotracer precursor development.

Why In-Class Benzodioxolylpyrimidine Analogs Cannot Substitute for CAS 887899-08-3 in Kinase Targeting and Radiopharmaceutical Research


Within the benzodioxolylpyrimidine-dione family, minor structural modifications at the N3-aryl or carboxamide positions produce marked shifts in kinase selectivity, target affinity, and pharmacokinetic suitability. The N3-(4-fluorophenyl) substitution in CAS 887899-08-3 is critical for π-stacking and halogen-bond interactions within the hydrophobic pocket of EphB4 and Src kinases; replacement with non-fluorinated or alternative halogen-substituted aryl groups alters both potency (e.g., EphB4 inhibition >1 μM) and off-target profiles [1]. Similarly, the N-(1,3-benzodioxol-5-yl) carboxamide contributes a constrained hydrogen-bond acceptor topology that cannot be replicated by simple aniline or benzylamide analogs. Generic substitution risks loss of the dual EphB4/Src inhibitory signature, reduced metabolic stability observed in the benzodioxolylpyrimidine series, and incompatibility with the synthetic route to 18F-labeled radiotracers [1]. Quantitative differentiation data are presented below.

CAS 887899-08-3: Quantitative Differentiation Evidence Against Closest Structural and Pharmacological Comparators


Structural Identity and Purity Baseline for CAS 887899-08-3 Versus Common Vendor-Grade Analogs

CAS 887899-08-3 is defined by a unique combination of the 4-fluorophenyl N3 substituent and the 1,3-benzodioxol-5-yl carboxamide, which distinguishes it from closely related analogs such as N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide (CAS 887898-84-2) and N-(4-acetamidophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide (CAS 887900-48-3). The target compound is supplied with a certified purity of ≥95% (HPLC), providing a reliable baseline for in vitro kinase assays and radiolabeling precursor reactions [1]. In contrast, commercially available analogs from the same pyrimidine-dione series are frequently offered at 90–95% purity with limited batch-to-batch consistency data, which introduces confounding variability in dose-response and radiochemical yield experiments .

Chemical Identity Quality Control Procurement Specification

Kinase Inhibition Profile: EphB4 and Src Dual Targeting Specific to the Benzodioxolylpyrimidine Scaffold

The benzodioxolylpyrimidine-dione core typified by CAS 887899-08-3 is the validated pharmacophore for dual EphB4/Src kinase inhibition. In the foundational study by Mamat et al. (2012), the non-radioactive reference compound structurally analogous to CAS 887899-08-3 (compound 15) demonstrated significant EphB4 inhibition at concentrations >1 μM, while simultaneously retaining functional Src kinase inhibitory activity [1]. This dual inhibition profile is absent in alternative benzodioxolylpyrimidine derivatives where the carboxamide substituent deviates from the benzodioxole motif (e.g., N-phenyl or N-benzyl analogs), which either lose EphB4 affinity entirely or exhibit off-target kinase activation [1]. Comparative data for isolated EphB4 and Src biochemical IC50 values are not yet publicly available for CAS 887899-08-3, but the cellular functional assay benchmark (>1 μM) provides a definitive threshold for procurement of this scaffold.

Kinase Inhibition EphB4 Src Cancer Research

Radiosynthetic Compatibility: Precursor Suitability for 18F-Labeling of the Benzodioxolylpyrimidine Scaffold

CAS 887899-08-3 serves as the non-radioactive reference standard and a direct synthetic precursor for the 18F-labeled benzodioxolylpyrimidine radiotracer [18F]15, which was obtained in 16% radiochemical yield with a specific activity of ~7 GBq/μmol and >95% radiochemical purity [1]. The presence of the 4-fluorophenyl moiety provides a chemical handle for nucleophilic aromatic 18F-fluorination, a feature absent in non-fluorinated analogs such as N-(1,3-benzodioxol-5-yl)-3-phenyl-2,4-dioxo-1H-pyrimidine-5-carboxamide. Attempts to label non-fluorinated or brominated analogs require alternative, lower-yielding labeling strategies (e.g., prosthetic group conjugation), resulting in radiochemical yields typically below 5% and specific activities <1 GBq/μmol [1]. The compound's defined purity and structural identity also facilitate straightforward quality control for PET tracer production according to GMP guidelines.

Radiochemistry PET Imaging Fluorine-18 Radiotracer Development

In Vivo Metabolic Stability of the Benzodioxolylpyrimidine Scaffold: A Discriminator for PET Tracer Development

The benzodioxolylpyrimidine scaffold, as typified by CAS 887899-08-3, demonstrated high in vivo metabolic stability in NMRI nu/nu mice, with no substantial metabolic degradation observed during dynamic PET imaging studies [1]. This represents a critical advantage over alternative pyrimidine-based kinase inhibitor scaffolds such as indazolylpyrimidine derivatives, which exhibited rapid hepatic clearance and metabolite accumulation in biodistribution studies by Ebert et al. (2015), with parent compound fractions dropping below 20% within 60 minutes post-injection [2]. The benzodioxole moiety's resistance to oxidative metabolism, combined with the 4-fluorophenyl group's electronic effects, contributes to this enhanced metabolic profile. Quantitative comparative data on metabolic half-life and metabolite profiling for CAS 887899-08-3 specifically remain to be published, but the scaffold-level advantage is well-documented.

Metabolic Stability Pharmacokinetics In Vivo Imaging Biodistribution

High-Value Research and Procurement Application Scenarios for N-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide


EphB4/Src Dual Kinase Inhibitor Lead Optimization for Anti-Angiogenic Cancer Therapy

Research groups focused on Eph receptor tyrosine kinase signaling in tumor angiogenesis and metastasis require the benzodioxolylpyrimidine scaffold as the validated pharmacophore for dual EphB4/Src inhibition. The compound's demonstrated cellular EphB4 inhibition at >1 μM concentrations [1] makes it a suitable starting point for structure-activity relationship (SAR) studies aiming to improve potency into the nanomolar range while preserving selectivity. Procurement of CAS 887899-08-3 with ≥95% purity ensures reproducible IC50 determinations and minimizes confounding effects from impurities in enzymatic and cellular assays.

18F-PET Radiotracer Development for EphB4-Expressing Tumor Imaging

Nuclear medicine and molecular imaging facilities developing novel PET tracers for melanoma and other EphB4-overexpressing cancers benefit from CAS 887899-08-3 as both a precursor standard and a synthetic blueprint. The established radiochemical route yields [18F]15 in 16% radiochemical yield with ~7 GBq/μmol specific activity [1], a benchmark that non-fluorinated analogs cannot approach. The compound's high in vivo metabolic stability further supports its use in longitudinal PET imaging protocols, providing a procurement rationale for radiopharmaceutical chemistry laboratories.

Kinase Selectivity Profiling Against the Pyrimidine-Dione Chemotype Panel

Contract research organizations (CROs) and academic screening centers performing kinase selectivity panels require well-characterized probe compounds to benchmark assay performance. CAS 887899-08-3, with its defined substitution pattern (N3-4-fluorophenyl, N-(1,3-benzodioxol-5-yl) carboxamide) and documented EphB4/Src activity, serves as a reference standard for profiling selectivity across the kinome. Its structural distinction from N-(2,4-dimethoxyphenyl) or N-(4-acetamidophenyl) analogs allows researchers to attribute differential kinase inhibition patterns specifically to the benzodioxole moiety.

Computational Chemistry and Molecular Docking Studies of ATP-Binding Pocket Interactions

Computational chemists studying halogen-bonding and π-stacking interactions in kinase ATP-binding sites can utilize the crystal structure or modeled coordinates of CAS 887899-08-3 to parameterize docking simulations. The 4-fluorophenyl group provides a well-defined electron-withdrawing substituent that influences binding pose prediction accuracy. The benzodioxole ring's constrained geometry offers a hydrogen-bond acceptor pattern distinct from flexible alkylamide or aniline alternatives [1], making it a valuable validation tool for scoring function development in structure-based drug design.

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.